molecular formula C12H16N2O6S2 B2635777 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide CAS No. 874787-93-6

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide

Cat. No.: B2635777
CAS No.: 874787-93-6
M. Wt: 348.39
InChI Key: VGIDWZWZKHBLOE-UHFFFAOYSA-N
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Description

Chemical Characteristics: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide (CAS 874787-93-6) is a synthetic sulfonamide derivative with a molecular formula of C12H16N2O6S2 and a molecular weight of 348.4 g/mol [ ]. Its structure integrates a 4-nitrobenzenesulfonamide core, an ethyl group, and a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety, contributing to its unique physicochemical profile. Research Applications and Value: This compound belongs to a class of bis-sulfone molecules that are of significant interest in early-stage pharmacological research. Structurally similar analogs have been investigated as non-electrophilic activators of the NRF2 signaling pathway, a key therapeutic target for conditions involving oxidative stress and inflammation, such as neurodegenerative and autoimmune diseases [ ]. Furthermore, sulfonamide derivatives bearing the tetrahydrothiophene-dioxide unit are frequently explored in medicinal chemistry for their potential antitumor and antimicrobial activities, as the sulfonamide core is a known building block in many therapeutic molecules [ ][ ]. The presence of the sulfolane group can enhance solubility and metabolic stability, while the nitro group offers a handle for further chemical modification, making this compound a valuable intermediate for the synthesis and discovery of new bioactive molecules [ ][ ]. Usage and Handling: This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle the compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6S2/c1-2-13(11-7-8-21(17,18)9-11)22(19,20)12-5-3-10(4-6-12)14(15)16/h3-6,11H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIDWZWZKHBLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene moiety. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The resulting dioxidotetrahydrothiophene is then reacted with ethylamine to introduce the ethyl group.

The next step involves the sulfonation of 4-nitrobenzene to form 4-nitrobenzenesulfonyl chloride, which is then reacted with the previously prepared dioxidotetrahydrothiophene-ethylamine intermediate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the nitrobenzene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include substituted benzamides and sulfonamides with variations in substituent positions, functional groups, and heterocyclic systems. Key examples from recent literature (as of 2024) are highlighted below:

Table 1: Structural Comparison of Selected Analogs
Compound Name (CAS No.) Core Structure Substituent Position Functional Group Key Features
Target Compound Sulfolane + benzene Para-nitro Sulfonamide High polarity, strong EWG
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide (898405-32-8) Sulfolane + benzene Meta-nitro Amide Moderate polarity, weaker EWG effect
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide (923112-79-2) Chromenone + benzene Ortho-fluoro Benzamide Halogen substitution, planar chromenone core
4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (923233-39-0) Chromenone + benzene Para-bromo Benzamide Bulky halogen, potential π-π interactions

Physicochemical and Electronic Properties

  • Polarity and Solubility: The target compound’s sulfonamide group enhances hydrophilicity compared to amide analogs (e.g., 898405-32-8), which may improve aqueous solubility . The sulfolane ring further contributes to polarity, whereas chromenone-based analogs (e.g., 923112-79-2) exhibit lower solubility due to aromatic stacking.

Research Findings and Hypotheses

Stability and Reactivity

  • The sulfolane ring in the target compound is expected to confer metabolic stability compared to non-sulfonated heterocycles, as sulfone groups resist oxidative degradation .
  • Chromenone-based analogs (e.g., 923112-79-2) may exhibit photostability issues due to extended conjugation, whereas the target compound’s nitro group could increase sensitivity to UV light.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry and biochemistry due to its notable biological activities. This article delves into its structure, synthesis, and biological effects, particularly focusing on its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O4S2C_{11}H_{14}N_{2}O_{4}S_{2}. The compound features:

  • Tetrahydrothiophene moiety : This contributes to its unique chemical behavior.
  • Sulfonamide functional group : Known for various biological activities.
  • Nitro group : Implicated in enhancing pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of intermediates : Starting from simpler compounds, the tetrahydrothiophene ring is formed.
  • Functionalization : The sulfonamide and nitro groups are introduced through specific reactions, including nucleophilic substitutions and oxidations.
  • Purification : The final compound is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

Research indicates that this compound acts primarily as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . This activation plays a crucial role in modulating neuronal excitability and neurotransmitter release.

In vitro studies have demonstrated that the compound effectively activates GIRK channels at nanomolar concentrations, leading to hyperpolarization of neurons. This modulation of neuronal signaling pathways suggests potential applications in treating neurological disorders.

Antimicrobial and Anticancer Properties

In addition to its effects on neuronal activity, the compound has been explored for its antimicrobial and anticancer properties . Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and cancer cell lines, although further research is needed to fully elucidate these effects.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on GIRK Channel Activation :
    • Objective : To evaluate the potency of the compound in activating GIRK channels.
    • Findings : The compound showed significant activation at nanomolar concentrations, influencing cellular excitability and neurotransmitter dynamics in neuronal cells.
  • Antimicrobial Activity Assessment :
    • Objective : To determine the efficacy against various bacterial strains.
    • Results : The compound exhibited inhibitory effects on Gram-positive bacteria, suggesting a mechanism that warrants further investigation.
  • Cancer Cell Line Studies :
    • Objective : To assess the cytotoxic effects on specific cancer cell lines.
    • : Initial results indicated potential anticancer activity, necessitating more extensive testing for clinical relevance.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesUnique Properties
N-Ethyl-4-nitrobenzenesulfonamideLacks tetrahydrothiophene structureLimited biological activity
2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)Contains bromophenoxy groupPotentially different biological activity due to functional groups

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide?

  • Methodology :

  • Sulfonamide Formation : React 4-nitrobenzenesulfonyl chloride with N-ethyl-1,1-dioxidotetrahydrothiophen-3-amine under basic conditions (e.g., NaH or triethylamine) to form the sulfonamide bond. This parallels methods for synthesizing nitrobenzamide derivatives .
  • Oxidation of Tetrahydrothiophene : The tetrahydrothiophene moiety can be oxidized to the 1,1-dioxide (sulfone) using hydrogen peroxide or potassium permanganate, as seen in analogous sulfanyl group oxidations .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the sulfonamide linkage, nitro group position, and tetrahydrothiophene-dioxide ring structure. Compare shifts to similar sulfonamides (e.g., δ\delta ~7.8 ppm for aromatic protons adjacent to nitro groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns (e.g., loss of SO2_2 from the sulfone group) .
  • UV-Vis Spectroscopy : The nitro group’s strong absorption near 260–280 nm (λmax_{\text{max}}) aids in tracking reactions or stability .

Q. What are the primary reactivity pathways of this sulfonamide?

  • Methodology :

  • Nucleophilic Substitution : The nitro group can undergo reduction (e.g., catalytic hydrogenation with Pd/C) to form an amine, enabling further derivatization .
  • Sulfone Stability : The 1,1-dioxidotetrahydrothiophene group is resistant to further oxidation but may participate in cycloaddition or alkylation reactions under acidic/basic conditions .
  • Hydrolysis : Under strong acidic/basic conditions, the sulfonamide bond may cleave; monitor via TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodology :

  • Assay Optimization : Test activity across multiple cell lines (e.g., cancer vs. normal) and vary concentrations (µM to mM) to identify dose-dependent effects. Contradictions may arise from cell-specific metabolism or off-target interactions .
  • Metabolic Stability Studies : Use liver microsomes or cytochrome P450 assays to assess if rapid degradation explains inconsistent in vivo/in vitro results .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing the nitro group with CF3_3) to isolate pharmacophores responsible for activity .

Q. How can X-ray crystallography elucidate the compound’s binding mode to biological targets?

  • Methodology :

  • Crystal Growth : Co-crystallize the compound with target proteins (e.g., enzymes) using vapor diffusion (hanging drop method) and PEG-based crystallization buffers .
  • Data Collection : Use synchrotron radiation for high-resolution (<2.0 Å) data. Refine structures with SHELXL or PHENIX, focusing on sulfonamide-protein hydrogen bonds and nitro group interactions .
  • Validation : Cross-validate with molecular docking (AutoDock Vina) to confirm binding poses and energy minimization .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Use SwissADME or QikProp to estimate logP (lipophilicity), solubility, and blood-brain barrier permeability. The nitro group may reduce oral bioavailability due to high polarity .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (GROMACS) to assess membrane permeability. The sulfone group’s rigidity may hinder passive diffusion .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., nitro group’s electron-deficient aromatic ring) .

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